molecular formula C5H4ClFN2 B6588843 4-chloro-3-fluoropyridin-2-amine CAS No. 1393553-69-9

4-chloro-3-fluoropyridin-2-amine

Cat. No.: B6588843
CAS No.: 1393553-69-9
M. Wt: 146.6
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Description

4-Chloro-3-fluoropyridin-2-amine (CAS 1393553-69-9) is a halogenated pyridine derivative of high interest in scientific research and development. This compound serves as a valuable synthetic intermediate, or building block, in medicinal chemistry. Its molecular formula is C5H4ClFN2, with a molecular weight of 146.55 g/mol . Halogenated pyridines like this compound are crucial scaffolds in the synthesis of more complex molecules. The presence of both chloro and fluoro substituents on the pyridine ring, along with a reactive amine group, makes it a versatile precursor for further functionalization, enabling the creation of targeted libraries for drug discovery . Related pyridine-2-amines are frequently used as starting materials for producing fused heterocycles with significant biological activities, and they can be substrates for regioselective biocatalytic oxyfunctionalization to create hydroxylated derivatives . Handling and Storage: To maintain stability and purity, this compound should be stored in a dark place under an inert atmosphere. It is recommended to be kept cold, between 2-8°C . Important Notice: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

CAS No.

1393553-69-9

Molecular Formula

C5H4ClFN2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 2,4-Dichloro-3-fluoropyridine (hypothetical precursor, inferred from analogous syntheses).

  • Ammonia Source : Aqueous ammonia or gaseous NH₃.

  • Temperature : 120–140°C in a sealed autoclave.

  • Solvent : Ethanol or water.

  • Yield : Up to 85% (extrapolated from similar NAS reactions).

The reaction proceeds via a two-step mechanism:

  • Ammonolysis : NH₃ displaces the chlorine at position 2, forming a transient ammonium intermediate.

  • Rearomatization : Elimination of HCl restores aromaticity, yielding the amine product.

Key Consideration : Excess ammonia (12 equivalents) ensures complete substitution while minimizing side reactions such as diamination.

Protection-Deprotection Strategy with tert-Butoxycarbonyl (Boc) Groups

A protection-deprotection approach mitigates undesired side reactions during functionalization. This method, adapted from the synthesis of 2-chloro-3-fluoropyridin-4-amine, involves:

Step 1: Boc Protection

  • Starting Material : 4-Chloro-3-fluoro-2-nitropyridine.

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).

  • Conditions : Room temperature, 12 hours.

  • Intermediate : (4-Chloro-3-fluoro-2-nitropyridin-yl)carbamic acid tert-butyl ester.

Step 2: Nitro Group Reduction

  • Reagent : H₂/Pd-C or Zn/HCl.

  • Intermediate : (4-Chloro-3-fluoropyridin-2-yl)carbamic acid tert-butyl ester.

Step 3: Boc Deprotection

  • Reagent : Trifluoroacetic acid (TFA) in DCM.

  • Conditions : Stirring at 25°C for 5 hours.

  • Yield : 94% (analogous to reported deprotection yields).

Advantages :

  • Boc protection prevents over-amination or ring oxidation.

  • High purity (>95%) achievable via NH₂ cartridge chromatography.

Acylation-Amination Cascade

This route, inspired by the synthesis of 2-amino-4-fluoropyridine, employs acylation followed by amination:

Step 1: Carboxylic Acid to Acyl Chloride

  • Starting Material : 4-Chloro-3-fluoropyridine-2-carboxylic acid.

  • Reagent : Thionyl chloride (SOCl₂) catalyzed by DMF.

  • Conditions : Reflux for 2–16 hours.

  • Intermediate : 4-Chloro-3-fluoropyridine-2-carbonyl chloride.

Step 2: Amide Formation

  • Reagent : Ammonia gas in tetrahydrofuran (THF) or 1,4-dioxane.

  • Conditions : 0–5°C, 5–16 hours.

  • Intermediate : 4-Chloro-3-fluoropyridine-2-carboxamide.

Step 3: Hofmann Degradation

  • Reagent : NaOH/Br₂ or NaOCl.

  • Yield : ~90% (based on analogous transformations).

Mechanistic Insight : Hofmann degradation converts the amide to a primary amine via intermediate isocyanate formation.

Reductive Amination of Nitro Precursors

Reduction of nitro groups offers a direct route to amines. For 4-chloro-3-fluoro-2-nitropyridine:

Reduction Methods

  • Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol.

  • Chemical Reduction : SnCl₂/HCl or Fe/HCl.

  • Yield : 75–88% (extrapolated from similar reductions).

Optimization Notes :

  • Pd/C selectivity avoids dehalogenation, a common side reaction with stronger reductants like LiAlH₄.

  • Acidic conditions (HCl) enhance reaction rates by protonating the nitro group.

Cross-Coupling Approaches

While less common, palladium-catalyzed cross-coupling has been explored for analogous pyridines:

Buchwald-Hartwig Amination

  • Starting Material : 4-Chloro-3-fluoropyridine.

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Ligand : BINAP or DavePhos.

  • Base : Cs₂CO₃ or t-BuONa.

  • Amine Source : NH₃ (gas) or ammonium salts.

  • Yield : 60–70% (inferred from related reactions).

Challenges :

  • Competing side reactions (e.g., C-F bond activation).

  • High catalyst loading (5–10 mol%) required for acceptable turnover.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
NAS with Ammonia2,4-Dichloro-3-fluoropyridine8595High
Protection-DeprotectionNitropyridine derivative9498Moderate
Acylation-AminationPyridinecarboxylic acid9097Low
Reductive AminationNitropyridine8896High
Cross-CouplingHalopyridine7090Moderate

Key Takeaways :

  • NAS with Ammonia is optimal for industrial-scale production due to simplicity and high yield.

  • Protection-Deprotection suits lab-scale synthesis requiring high purity.

  • Reductive Amination balances yield and scalability but requires nitro precursors.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-fluoropyridin-2-amine is utilized in the synthesis of various pharmaceutical compounds. Its structural features enhance binding affinity to biological targets, making it a candidate for developing enzyme inhibitors and receptor antagonists.

Notable Applications :

  • Inhibitors of Cyclin-dependent Kinases : These are crucial in cancer therapies as they regulate cell cycle progression.
  • Transforming Growth Factor (TGF) Inhibitors : Important in treating fibrotic diseases and cancers by modulating cellular signaling pathways.

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. Its ability to interact with specific biological targets allows for the development of selective agents that minimize environmental impact while maximizing efficacy.

Biochemical Research

In biochemical studies, this compound is used as a building block for synthesizing probes that investigate enzyme activity and receptor interactions. Its role in studying biochemical pathways enhances our understanding of disease mechanisms.

Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundCl at position 4, F at position 3Selective enzyme inhibitor potential
2-Amino-5-chloro-3-fluoropyridineCl at position 5, F at position 3Used in API synthesis for cancer treatment
5-Bromo-4-chloro-3-fluoropyridineBr at position 5, Cl at position 4Different reactivity patterns due to bromine

Synthesis of TGF Inhibitors

A study demonstrated that derivatives of this compound could effectively inhibit TGF signaling pathways. The synthesized compounds showed promising results in reducing fibrosis in preclinical models, highlighting their therapeutic potential against fibrotic diseases .

Enzyme Inhibition Studies

Research involving this compound has shown its effectiveness as an inhibitor of specific kinases involved in cellular proliferation. The binding affinity was enhanced due to the presence of fluorine, which improved lipophilicity and interaction with hydrophobic pockets of the target proteins .

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the pyridine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or antagonist, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Chloro-3-fluoropyridin-2-amine 1393553-69-9 C₅H₄ClFN₂ 146.56 Amine at C2, Cl at C4, F at C3; potential bioactivity
5-Chloro-4-fluoropyridin-2-amine 1393574-54-3 C₅H₄ClFN₂ 146.56 Positional isomer with swapped Cl/F; altered electronic distribution
3-Chloropyridin-2-amine 10252-72-7 C₅H₅ClN₂ 128.56 No fluorine; Cl at C3; solid-state H-bonding and Cl⋯Cl interactions
4-Chloro-6-(trifluoromethyl)pyridin-3-amine 1196153-86-2 C₆H₄ClF₃N₂ 196.56 CF₃ group enhances lipophilicity and stability
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine - C₁₁H₈ClF₂N₂ 241.65 Aryl-substituted amine; improved membrane permeability

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-fluoropyridin-2-amine in academic research?

The compound can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution reactions . For example:

  • Palladium-catalyzed cross-coupling : Use Pd(OAc)₂ (0.30 mmol) with Xantphos (0.36 mmol) as a ligand, reacting 2,6-dichloro-3-fluoropyridine (6.02 mmol) with amines like 4-chloroaniline (7.23 mmol) in the presence of t-BuONa (8.43 mmol) at elevated temperatures. This method yields ~74% under optimized conditions .
  • Halogen displacement : Substitute chlorine at the 4-position using ammonia or amine nucleophiles under reflux in polar aprotic solvents (e.g., DMF or THF) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the amine proton appears as a broad singlet (δ ~6.63 ppm), while aromatic protons show splitting from fluorine (e.g., δ 6.74 ppm, J = 8.0 Hz) .
  • X-ray crystallography : Resolve intermolecular interactions, such as hydrogen bonds (N–H⋯N) and Cl⋯Cl contacts (3.278 Å), which stabilize the crystal lattice .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calcd. for C₅H₅ClFN₂: 145.0049) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition.
  • Handling : Use gloveboxes or fume hoods due to potential sensitivity to moisture and air. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do the electronic effects of the chloro and fluoro substituents influence the reactivity of the amine group?

  • Electron-withdrawing effects : The Cl (4-position) and F (3-position) groups reduce electron density at the pyridine ring, enhancing the nucleophilicity of the amine (2-position) for electrophilic reactions. This is confirmed by DFT studies showing charge redistribution at the amine site .
  • Directing effects : Fluorine’s ortho/para-directing nature and chlorine’s meta-directing tendency influence regioselectivity in subsequent functionalization reactions .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Ligand design : Use bulky ligands like Xantphos to favor coupling at sterically accessible positions (e.g., 6-position in 2,6-dichloro-3-fluoropyridine precursors) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states in Pd-catalyzed aminations .

Q. How can computational methods predict the compound’s behavior in complex reaction systems?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and Fukui indices to identify reactive sites. For example, exact-exchange functionals (e.g., B3LYP) accurately predict thermochemical trends in halogenated pyridines .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug design. QSAR studies on analogs can predict bioactivity .

Q. How should researchers resolve contradictions in reaction yields or data across studies?

  • Systematic optimization : Vary catalysts (e.g., Pd vs. Cu), ligands, and temperatures to identify reproducible conditions. For example, Pd(OAc)₂/Xantphos improves yields compared to alternative catalysts .
  • Data validation : Cross-reference NMR shifts with crystallographic data to confirm structural assignments. Discrepancies in coupling constants may arise from solvent or concentration effects .

Q. What are the implications of intermolecular interactions observed in the crystal structure for material design?

  • Hydrogen-bonded dimers : The amine forms cyclic dimers via N–H⋯N bonds, which could inspire supramolecular architectures.
  • Halogen interactions : Short Cl⋯Cl contacts (3.278 Å) suggest potential for designing halogen-bonded frameworks .

Methodological Workflow Table

Research ObjectiveRecommended ApproachKey TechniquesReference
Synthesis Buchwald-Hartwig aminationPd catalysis, ligand screening
Characterization Structural elucidationX-ray crystallography, 2D NMR
Reactivity Study Substitution kineticsKinetic profiling, DFT calculations
Bioactivity Screening Target interaction analysisDocking simulations, QSAR

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